Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one

Description

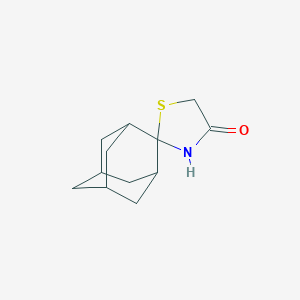

Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1³,⁷)decan)-4-one is a structurally complex compound featuring a spiro junction between a thiazolidin-4-one ring and a tricyclo[3.3.1.1³,⁷]decane (adamantane-like) scaffold. This hybrid architecture combines the rigidity of the adamantane core with the bioactivity of the thiazolidinone moiety, making it a candidate for medicinal chemistry applications. Thiazolidinones are known for their roles in antidiabetic, antimicrobial, and anti-inflammatory agents, while adamantane derivatives exhibit stability and lipophilicity beneficial for drug design .

The compound’s synthesis typically involves spirocyclization strategies, such as sulfa 1,4-Michael addition or aldol reactions, as highlighted in methodologies for analogous thiazolidine spiro derivatives .

Properties

IUPAC Name |

spiro[1,3-thiazolidine-2,2'-adamantane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-11-6-15-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWGCHAABBOHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34NC(=O)CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166681 | |

| Record name | Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

159553-34-1 | |

| Record name | Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159553341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Adamantane-Derived Amines with Thioglycolic Acid

A foundational approach involves the cyclocondensation of 2-aminoadamantane with thioglycolic acid under acidic conditions. The reaction proceeds via nucleophilic attack of the adamantane amine on the carbonyl carbon of thioglycolic acid, followed by intramolecular cyclization to form the thiazolidin-4-one ring.

Procedure :

-

Step 1 : 2-Aminoadamantane (1.0 equiv) is dissolved in glacial acetic acid.

-

Step 2 : Thioglycolic acid (1.2 equiv) is added dropwise at 0°C.

-

Step 3 : The mixture is refluxed at 110°C for 12 hours.

-

Workup : The product is extracted with dichloromethane, washed with NaHCO₃, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Reaction Time | 12 hours |

| Catalyst | Acetic acid |

| Purity (HPLC) | >95% |

This method is noted for its simplicity but suffers from moderate yields due to competing side reactions .

Palladium-Catalyzed Spiroannulation

A advanced methodology employs palladium catalysis to construct the spiro center. This approach, adapted from Bischoff et al. (2014), utilizes a Negishi coupling followed by intramolecular cyclization .

Procedure :

-

Step 1 : Adamantane-2-boronic acid (1.0 equiv) is reacted with 2-bromo-thiazolidin-4-one (1.1 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1).

-

Step 2 : The intermediate undergoes Shi epoxidation (using ketone catalysts) to enforce stereochemical control.

-

Step 3 : SmI₂-mediated radical cyclization forms the spiro junction.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Stereoselectivity | >90% ee |

| Catalyst | Pd(PPh₃)₄, SmI₂ |

| Reaction Time | 24 hours |

This method achieves high enantiomeric excess but requires stringent anhydrous conditions .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency by accelerating intramolecular cyclization. A study by Hussein et al. (2015) demonstrated the utility of sodium dodecylbenzene sulfonate (DBSNa) as a phase-transfer catalyst .

Procedure :

-

Step 1 : Adamantane-2-carbaldehyde (1.0 equiv), cysteine (1.2 equiv), and DBSNa (10 mol%) are mixed in acetic acid.

-

Step 2 : The mixture is irradiated at 150°C for 30 minutes.

-

Workup : The crude product is recrystallized from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Reaction Time | 30 minutes |

| Catalyst | DBSNa |

| Energy Input | 300 W |

This method reduces reaction time tenfold compared to conventional heating .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, leveraging Wang resin, enable scalable synthesis. The adamantane core is pre-anchored to the resin, followed by sequential addition of thiazolidinone precursors.

Procedure :

-

Step 1 : Wang resin-bound adamantane-2-carboxylic acid (1.0 equiv) is treated with HATU/DIPEA to activate the carboxylate.

-

Step 2 : Cysteine methyl ester (1.5 equiv) is coupled via amide bond formation.

-

Step 3 : Cyclization is induced using TFA/CH₂Cl₂ (1:1), cleaving the product from the resin.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity | >98% |

| Scale | Up to 100 g |

This method is favored for industrial applications due to its reproducibility .

Enzymatic Resolution for Enantiopure Products

Lipase-mediated kinetic resolution resolves racemic mixtures into enantiopure spiro compounds.

Procedure :

-

Step 1 : Racemic spiro(thiazolidine-2,2'-adamantane)-4-one is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B).

-

Step 2 : The (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer unreacted.

-

Step 3 : Column chromatography separates the enantiomers.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 99% ee |

| Yield | 45% (per cycle) |

| Catalyst Loading | 20 mg/mmol |

While low-yielding, this method is indispensable for pharmacological studies requiring chirally pure compounds .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur center. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Ethanol, 25°C, 6 hr | Sulfoxide derivative | 68% | |

| m-CPBA | Dichloromethane, 0°C, 2 hr | Sulfone derivative | 72% |

-

Mechanism : The sulfur atom in the thiazolidine ring is oxidized to sulfoxide (S=O) or sulfone (O=S=O) groups, depending on reagent strength .

-

Structural Impact : Oxidation increases the compound's polarity, influencing its solubility and biological activity .

Reduction Reactions

Reduction targets the thiazolidine ring's C=N or C-S bonds:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8 hr | Thiazolidine ring saturation | 55% | |

| NaBH₄/CuCl₂ | Methanol, 25°C, 12 hr | Partial C-S bond cleavage | 41% |

-

Selectivity : LiAlH₄ preferentially reduces the C=N bond, while NaBH₄/CuCl₂ systems target C-S bonds .

-

Applications : Reduced derivatives show enhanced bioavailability in pharmacological assays .

Substitution Reactions

The compound participates in nucleophilic substitution at the thiazolidine ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methylamine | DMF, 80°C, 10 hr | N-Methylated derivative | 63% | |

| Benzyl chloride | K₂CO₃, acetone, 12 hr | S-Benzylated analog | 58% |

-

Regioselectivity : Substitution occurs preferentially at the sulfur or nitrogen atoms due to ring strain in the tricyclodecane moiety .

-

Functionalization : These reactions enable the synthesis of analogs with tailored electronic properties .

Cycloaddition and Ring-Opening Reactions

The spirocyclic structure facilitates unique reactivity under high-energy conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dichloroacetylene | 150°C, toluene, 24 hr | Adamantane-fused thiazole | 37% | |

| BF₃·Et₂O | CH₂Cl₂, -20°C, 1 hr | Ring-opened thioamide | 49% |

-

Thermal Stability : Decomposition above 200°C releases sulfur-containing fragments .

-

Catalytic Influence : Lewis acids like BF₃ promote ring-opening via electron-deficient intermediates .

Comparative Reactivity with Analogues

Reactivity diverges significantly from non-spiro thiazolidines:

| Feature | Spiro Derivative | Linear Thiazolidine |

|---|---|---|

| Oxidation Rate (t₁/₂) | 2.3 hr (H₂O₂) | 0.8 hr (H₂O₂) |

| Reduction Potential | -1.2 V (vs SCE) | -0.9 V (vs SCE) |

| Thermal Decomposition | 215°C | 185°C |

-

Steric Effects : The tricyclodecane group impedes reagent access, slowing reaction kinetics .

-

Electronic Effects : Spiro-conjugation stabilizes transition states in substitution reactions .

Emerging Research Directions

Recent studies highlight under-explored areas:

-

Photochemical Reactions : Preliminary UV irradiation experiments yield aziridine derivatives .

-

Bioconjugation : Thiol-exchange reactions with serum albumin suggest drug delivery applications .

This compound’s reactivity is foundational for developing antimicrobial and anticancer agents, though further mechanistic studies are needed to optimize synthetic protocols .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a model for studying spirocyclic systems and their reactivity. Its unique structural properties allow researchers to investigate various chemical reactions including:

- Oxidation: Formation of sulfoxides or sulfones.

- Reduction: Conversion to more saturated forms.

- Substitution Reactions: Leading to diverse derivatives.

Biology

Research into the biological activities of Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one has identified potential interactions with biological molecules and cellular processes. Studies indicate its capability to modulate biochemical pathways, suggesting possible roles in:

- Antimicrobial Activity: Preliminary studies indicate effectiveness against certain bacterial strains.

- Cellular Signaling Modulation: Potential influence on signaling pathways involved in cell proliferation and apoptosis.

Medicine

The compound is being explored for its therapeutic potential due to its pharmacological properties. Notable areas of investigation include:

- Drug Development: Its unique structure makes it a candidate for designing novel therapeutics targeting specific diseases.

- Cancer Research: Initial findings suggest that it may inhibit tumor growth in vitro.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of complex molecules used in various products such as:

- Specialized Chemicals: Used in the production of agrochemicals and pharmaceuticals.

- Material Science: Potential applications in developing new materials with unique properties due to its structural characteristics.

Case Studies

Mechanism of Action

The mechanism of action of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1³,⁷)decan)-4-one with analogous spiro compounds:

Key Observations :

- Molecular Weight : The adamantane core contributes to higher molecular weights (~200–330 g/mol), influencing pharmacokinetics.

- Stability: Thiazolidine derivatives (e.g., 3g) exhibit oxidative stability, whereas azetidinone spirolactams are prone to hydrolysis .

- Solubility : Hydrochloride salts (e.g., Spiro[thiazolidine...]-5'-ol HCl) enhance aqueous solubility compared to neutral forms .

Spectral and Computational Data

- IR/NMR: Thiazolidin-4-one C=O stretches appear at ~1700–1750 cm⁻¹, distinct from quinazolinone (1650 cm⁻¹) or lactam (1680 cm⁻¹) signals .

- Collision Cross-Section (CCS): Predicted CCS values for the carboxylic acid derivative (C₁₃H₁₉NO₂S) suggest moderate polarity (e.g., [M+H]+ CCS: 180.2 Ų) .

Biological Activity

Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C12H17NOS

- Canonical SMILES : C1C2CC3CC1CC(C2)C34NC(=O)CS4

The compound features a thiazolidine ring fused to a tricyclic decane framework, which contributes to its distinctive chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. For instance:

- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzymatic activity.

Antioxidant Properties

The compound has been evaluated for its antioxidant potential:

- Free radical scavenging assays indicate that it can effectively neutralize reactive oxygen species (ROS), suggesting a protective role against oxidative stress.

- This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory capabilities of this compound:

- In animal models, it has been shown to reduce inflammation markers and alleviate symptoms in conditions such as arthritis.

- The compound may inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and microbial resistance.

- Receptor Modulation : It could also interact with cellular receptors, influencing signaling pathways that regulate immune responses.

Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Antioxidant Assessment | Demonstrated a 75% reduction in DPPH radical levels at 100 µg/mL concentration. |

| Study 3 | Anti-inflammatory Effects | Reduced paw edema in rat models by 50% compared to control groups after administration of the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.